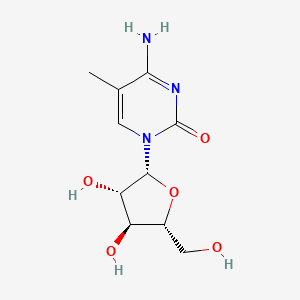

1beta-D-Arabinofuranosyl-5-methylcytosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1beta-D-Arabinofuranosyl-5-methylcytosine (1-beta-A-MeC) is a modified form of the naturally occurring DNA base cytosine that has been investigated for its potential use in various scientific research applications. It is an important compound for the study of epigenetics and gene regulation, and it has been used to modify the expression of genes in various organisms.

Applications De Recherche Scientifique

Synthesis and Antimetabolite Potential 1β-D-Arabinofuranosyl-5-methylcytosine has been explored in synthetic studies related to potential antimetabolites. Mizuno et al. (1968) reported the synthesis of this compound, highlighting its relevance in the development of antimetabolites, which can interfere with metabolic processes in cells (Mizuno, Ueda, Ikeda, & Miura, 1968).

DNA Methylation and Gene Regulation The compound plays a role in the study of DNA methylation, a critical epigenetic modification. For instance, Ortega-Galisteo et al. (2008) investigated Arabidopsis proteins DML2 and DML3, which are involved in DNA methylation and influence the distribution of methylation marks, such as those formed by 1β-D-Arabinofuranosyl-5-methylcytosine (Ortega-Galisteo, Morales-Ruiz, Ariza, & Roldán-Arjona, 2008).

Antiviral Research The antiviral properties of 1β-D-Arabinofuranosyl-5-methylcytosine derivatives have been studied. Chiou and Cheng (1985) explored the interaction of Epstein-Barr virus DNA polymerase with the triphosphates of this compound, suggesting its potential in antiviral selectivity (Chiou & Cheng, 1985).

Gene Imprinting and Development Research by Gehring et al. (2006) on the DEMETER DNA glycosylase revealed its role in gene imprinting and embryonic development, associated with the demethylation of 5-methylcytosine, a derivative of 1β-D-Arabinofuranosyl-5-methylcytosine (Gehring, Huh, Hsieh, Penterman, Choi, Harada, Goldberg, & Fischer, 2006).

DNA Glycosylase Activity The function of Arabidopsis thaliana DNA glycosylases, such as DEMETER and DML3, in recognizing and processing 5-methylcytosine, has been a focus of research. Brooks et al. (2014) provided insights into how these enzymes interact with 5-methylcytosine, which is related to the effects of 1β-D-Arabinofuranosyl-5-methylcytosine in DNA (Brooks, Fischer, Huh, & Eichman, 2014).

Epigenetic and Developmental Functions DNA methylation, where 1β-D-Arabinofuranosyl-5-methylcytosine is a key player, is crucial for embryogenesis and seed viability, as shown in studies like those by Xiao et al. (2006), emphasizing its importance in the regulation of plant development and gene expression (Xiao, Custard, Brown, Lemmon, Harada, Goldberg, & Fischer, 2006).

Propriétés

IUPAC Name |

4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5/c1-4-2-13(10(17)12-8(4)11)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17)/t5-,6-,7+,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYHVCMSTBRABG-JAGXHNFQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016978 |

Source

|

| Record name | 1-beta-D-Arabinofuranosyl-5-methylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1beta-D-Arabinofuranosyl-5-methylcytosine | |

CAS RN |

6829-31-8 |

Source

|

| Record name | 5-Methyl ara-C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006829318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-beta-D-Arabinofuranosyl-5-methylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.